molecular formula C17H13ClFNOS2 B6477473 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chloro-6-fluorobenzamide CAS No. 2640975-58-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chloro-6-fluorobenzamide

Cat. No. B6477473
CAS RN: 2640975-58-0
M. Wt: 365.9 g/mol
InChI Key: RLDVNCAWWQVPBH-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is a common organic compound that forms the core of your molecule . It’s a colorless solid, although commercial samples are often greenish . It’s the most common of the three isomers with the formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 2,2’-Bithiophene has been studied extensively . The two rings are coplanar, unlike the situation for biphenyl .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions .


Physical And Chemical Properties Analysis

2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish . It’s the most common of the three isomers with the formula (C4H3S)2 .

Scientific Research Applications

Organic Semiconducting Polymers

The compound can be used in the development of n-type organic semiconducting polymers . These polymers have applications in various fields such as organic thin film transistors (OTFT), organic electrochemical transistors (OECT), and organic thermoelectrics (OTE) . The design strategies aim to develop high performing n-type materials in these fields .

Organic Thin Film Transistors (OTFT)

The compound can be used in the development of organic thin film transistors (OTFT) . OTFTs are a type of transistor that uses an organic semiconductor in its construction .

Organic Electrochemical Transistors (OECT)

The compound can be used in the development of organic electrochemical transistors (OECT) . OECTs are a type of transistor that uses an organic semiconductor and an electrolyte to create a transistor that can be used in a variety of applications .

Organic Thermoelectric Generators (OTE)

The compound can be used in the development of organic thermoelectric generators (OTE) . OTEs are devices that convert heat into electrical energy using organic semiconductors .

Organic Solar Cells

The compound can be used in the development of organic solar cells . The ability of 2,2’-bithiophene to act as an electron donor in an organic solar cell can be influenced through the addition of substituents .

Synthesis of Bithiophene Derivatives

The compound can be used in the synthesis of bithiophene derivatives . These derivatives can be used in a variety of applications, including the development of new materials and drugs .

Safety and Hazards

According to the safety data sheet for 2,2’-Bithiophene, it’s not classified as a hazardous substance or mixture .

Future Directions

The future directions for research on bithiophene-based compounds could involve the design of stretchable polymer semiconductors . A general approach involving inducing polymer semiconductor nanoconfinement allows for incorporation of several other desired functionalities, such as biodegradability, self-healing, and photopatternability, while enhancing the charge transport .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNOS2/c18-12-3-1-4-13(19)16(12)17(21)20-9-8-11-6-7-15(23-11)14-5-2-10-22-14/h1-7,10H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVNCAWWQVPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chloro-6-fluorobenzamide

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